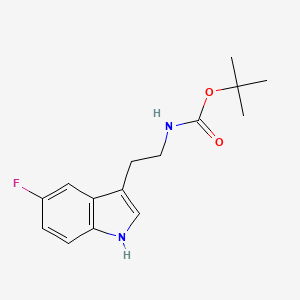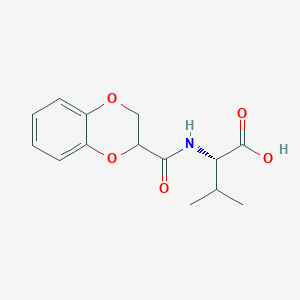![molecular formula C11H17NO3 B1393606 [1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid CAS No. 1284415-59-3](/img/structure/B1393606.png)
[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid” would likely involve a piperidine ring (a six-membered ring with one nitrogen atom), a cyclopropyl group (a three-membered carbon ring), and a carboxylic acid group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The chemical reactions involving “[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid” would depend on the specific conditions and reagents used. As a carboxylic acid, it could potentially undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of “[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid” would depend on its exact molecular structure. For example, its solubility, melting point, and boiling point would be determined by factors such as its molecular weight and the types of intermolecular forces present .Applications De Recherche Scientifique
Antiepileptic Properties
Gabapentin, a GABA analogue with a somewhat related structure, demonstrated antiepileptic effects in clinical trials. It was well tolerated and showed a dose-related antiepileptic effect without significant drug interactions, highlighting the potential for compounds with similar structures to be explored for neurological applications (Crawford et al., 1987).
Platelet Aggregation Inhibition
Prasugrel, a prodrug and potent inhibitor of platelet aggregation, undergoes metabolic transformations to produce active metabolites. This suggests that compounds with specific structural features can be designed for targeted therapeutic effects in cardiovascular diseases (Farid et al., 2007).
Chemical Ablation in Peripheral NSCLC
A study explored the efficacy and safety of percutaneous chemical ablation using acetic acid in peripheral non-small-cell lung cancer (NSCLC), indicating the use of carboxylic acids in minimally invasive cancer treatments (El Badrawy et al., 2016).
Diagnostic Applications
The duration of acetowhitening, a reaction to acetic acid application, has been investigated as a diagnostic tool for high-risk neoplasia in Barrett’s esophagus, demonstrating the diagnostic utility of carboxylic acid compounds in clinical settings (Longcroft-Wheaton et al., 2013).
Environmental and Toxicological Studies
Research on environmental exposure to certain carboxylic acid esters, like DINCH, and their metabolites in humans reflects the importance of studying the environmental and health impacts of chemical compounds, suggesting a role for related research in public health and safety (Silva et al., 2013).
Safety And Hazards
The safety and hazards associated with “[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid” would depend on factors such as its toxicity, reactivity, and environmental impact. It’s important to handle all chemicals with appropriate safety precautions. For example, similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Orientations Futures
The future directions for research on “[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid” would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action .
Propriétés
IUPAC Name |
2-[1-(cyclopropanecarbonyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10(14)7-8-3-5-12(6-4-8)11(15)9-1-2-9/h8-9H,1-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHSUXCZAYDHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(tert-Butoxycarbonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1393524.png)
![7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1393525.png)
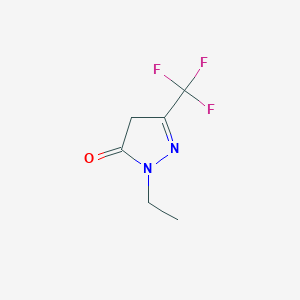
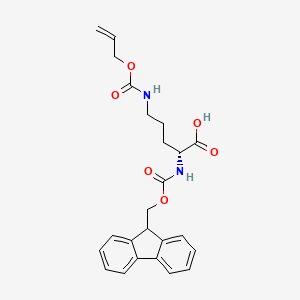
![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393529.png)
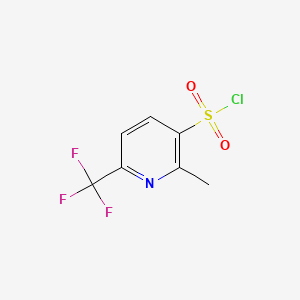
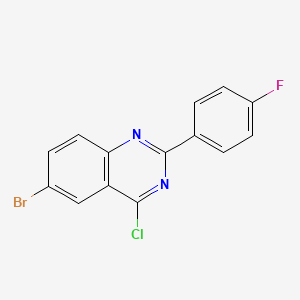
![1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole](/img/structure/B1393537.png)
